1-Methylindolin-6-ol
Description
1-Methylindolin-6-ol is an indoline derivative characterized by a bicyclic structure comprising a benzene ring fused with a saturated five-membered nitrogen-containing ring. The compound features a methyl group at the 1-position and a hydroxyl group at the 6-position. Indoline derivatives are often explored in medicinal chemistry for their bioactivity, including roles as antioxidants or intermediates in drug synthesis .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroindol-6-ol |
InChI |
InChI=1S/C9H11NO/c1-10-5-4-7-2-3-8(11)6-9(7)10/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
LNWRQPDKMNMPME-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Methylindolin-6-ol with structurally related compounds from the evidence, focusing on molecular properties, functional groups, and applications.
1-Methyl-1H-indazol-6-ol (Indazole Derivative)
- Molecular Formula : C₈H₈N₂O
- Average Mass : 148.165 g/mol
- Key Features :
- Contains an indazole core (two nitrogen atoms in the five-membered ring).
- Hydroxyl and methyl groups at positions 6 and 1, respectively.
5-Methyl-1H-indol-6-ol (Indole Derivative)
- Molecular Formula: C₉H₉NO
- Average Mass : 147.17 g/mol
- Key Features :
- Indole core (one nitrogen atom in the five-membered ring).
- Hydroxyl and methyl groups at positions 6 and 5, respectively.
- Applications: Indole derivatives are widely studied for antioxidant properties.
6-Methylisoindolin-1-one (Isoindolinone Derivative)
- Molecular Formula: C₉H₉NO
- Average Mass : 147.17 g/mol
- Key Features: Isoindolinone core (a lactam structure with a ketone group). Methyl group at position 5.
- Applications: Isoindolinones are used as intermediates in organic synthesis and have been investigated for anticonvulsant and anti-inflammatory activities .
Functional Group and Structural Analysis
| Compound | Core Structure | Functional Groups | Molecular Mass (g/mol) | Potential Applications |
|---|---|---|---|---|
| This compound | Indoline | -OH (C6), -CH₃ (C1) | ~149 (estimated) | Antioxidants, drug intermediates |
| 1-Methyl-1H-indazol-6-ol | Indazole | -OH (C6), -CH₃ (C1) | 148.16 | Kinase inhibition |
| 5-Methyl-1H-indol-6-ol | Indole | -OH (C6), -CH₃ (C5) | 147.17 | Antioxidant therapy |
| 6-Methylisoindolin-1-one | Isoindolinone | -CH₃ (C6), ketone (C1) | 147.17 | Drug synthesis |
Key Differences and Implications
- Indazole’s dual nitrogen atoms may offer stronger hydrogen-bonding interactions, influencing target binding .
- Functional Groups :
- The position of the methyl group (e.g., C1 in indoline vs. C5 in indole) alters steric effects and electronic distribution, impacting bioactivity .
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